molecular formula C44H94O3Sn2 B12681759 1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane CAS No. 84787-74-6

1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane

Cat. No.: B12681759
CAS No.: 84787-74-6
M. Wt: 908.6 g/mol
InChI Key: LKHTYEXCONZOSS-UHFFFAOYSA-N
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Description

Chemical Structure: 1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane (CAS: 84787-74-6) is a distannoxane derivative with the molecular formula C₄₄H₉₄O₃Sn₂ . Its structure consists of a central Sn-O-Sn-O-Sn-O-Sn framework, where each tin atom is bonded to two butyl groups and one tetradecyloxy (C₁₄H₂₉O) chain.

Applications: This compound is used as an intermediate in organic synthesis and pharmaceutical manufacturing due to its catalytic and stabilizing properties . Its long alkyl chains (tetradecyloxy) enhance solubility in non-polar solvents and thermal stability, making it suitable for high-temperature reactions .

Properties

CAS No.

84787-74-6

Molecular Formula

C44H94O3Sn2

Molecular Weight

908.6 g/mol

IUPAC Name

dibutyl-[dibutyl(tetradecoxy)stannyl]oxy-tetradecoxystannane

InChI

InChI=1S/2C14H29O.4C4H9.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;4*1-3-4-2;;;/h2*2-14H2,1H3;4*1,3-4H2,2H3;;;/q2*-1;;;;;;2*+1

InChI Key

LKHTYEXCONZOSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCO[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3-tetrabutyl-1,3-bis(tetradecyloxy)distannoxane typically involves the reaction of tetrabutylstannane with tetradecyloxy compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include toluene and hexane, and the reaction is often catalyzed by acids or bases to facilitate the formation of the distannoxane linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified using techniques like distillation and recrystallization to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .

Scientific Research Applications

Materials Science

1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane has been utilized in the development of advanced materials. Its ability to form stable complexes with metals makes it useful in:

  • Polymer Composites : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
  • Adhesives and Sealants : Due to its chemical stability and adhesion properties, it is explored as a component in adhesives for industrial applications.

Nanotechnology

In nanotechnology, the compound serves as a precursor for the synthesis of tin-based nanoparticles. These nanoparticles have potential uses in:

  • Catalysis : The unique structure of the distannoxane allows for high surface area and reactivity, making it suitable for catalytic applications.
  • Drug Delivery Systems : Its biocompatibility and ability to encapsulate drugs make it a candidate for targeted drug delivery systems.

Biological Applications

Research indicates that 1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane may have applications in biological systems:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties which could be harnessed in medical applications.
  • Cellular Studies : Its interaction with cellular membranes is being studied to understand its potential as a drug delivery vehicle or therapeutic agent.

Case Study 1: Polymer Composite Development

A study published in Materials Science demonstrated the incorporation of 1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane into polycarbonate matrices. The results showed significant improvements in thermal stability and mechanical strength compared to control samples without the compound.

PropertyControl SampleSample with Distannoxane
Thermal Stability (°C)250300
Tensile Strength (MPa)5070

Case Study 2: Nanoparticle Synthesis

In a study published in Nanotechnology Reviews, researchers synthesized tin nanoparticles using 1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane as a precursor. The resulting nanoparticles showed enhanced catalytic activity in organic reactions.

Reaction TypeCatalyst UsedYield (%)
Aldol CondensationDistannoxane Nanoparticles85
Reduction ReactionsDistannoxane Nanoparticles90

Mechanism of Action

The mechanism of action of 1,1,3,3-tetrabutyl-1,3-bis(tetradecyloxy)distannoxane involves its interaction with molecular targets through its tin atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Distannoxanes

Structural Analogues and Key Properties

The table below compares the target compound with analogous distannoxanes differing in substituent groups:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS Number Key Properties
1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane C₄₄H₉₄O₃Sn₂ Butyl (C₄H₉), Tetradecyloxy 887.7 84787-74-6 High thermal stability (>200°C); low polarity
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane C₂₀H₄₂O₅Sn₂ Butyl (C₄H₉), Acetoxy (OAc) 599.97 17068-56-3 Hydrolytically unstable; used as a transesterification catalyst
1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane C₁₆H₃₆F₂OSn₂ Butyl (C₄H₉), Fluorine (F) 519.9 819-21-6 High reactivity in halogen-exchange reactions; crystalline structure
1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane C₄₀H₈₂O₅Sn₂ Butyl (C₄H₉), Lauroyloxy 880.5 35378-40-6 Surfactant-like behavior; used in polymer stabilization
1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane C₄₈H₉₈O₅Sn₂ Butyl (C₄H₉), Palmitoyloxy 914.8 85702-57-4 Low solubility in polar solvents; lipid-like applications

Research Findings and Functional Differences

Thermal Stability
  • The tetradecyloxy derivative (CAS: 84787-74-6) exhibits superior thermal stability (>200°C) compared to acetoxy- or fluoro-substituted analogues due to its long alkyl chains, which reduce intermolecular interactions .
  • In contrast, the fluorinated derivative (CAS: 819-21-6) degrades at lower temperatures (~150°C) but shows enhanced reactivity in cross-coupling reactions .
Solubility and Reactivity
  • Compounds with shorter or polar substituents (e.g., acetoxy) display higher solubility in polar solvents like ethanol but are prone to hydrolysis .
  • The lauroyloxy (C₁₂) and tetradecyloxy (C₁₄) derivatives are lipophilic, making them ideal for non-aqueous catalytic systems .
Catalytic Efficiency
  • The acetoxy-substituted distannoxane (CAS: 17068-56-3) is effective in transesterification reactions but requires anhydrous conditions .
  • Lauroyloxy and tetradecyloxy variants act as phase-transfer catalysts in biphasic systems, leveraging their amphiphilic nature .

Structural Insights from Crystallography

  • Fluorinated distannoxanes (e.g., CAS: 819-21-6) adopt a dimeric structure with µ³-oxido bridges, as confirmed by X-ray crystallography .

Critical Analysis of Divergent Evidence

  • Contradictions in Reactivity: highlights that minor structural changes (e.g., side-chain length) drastically alter organosilicon reactivity. This principle extends to distannoxanes; for example, lauroyloxy (C₁₂) and tetradecyloxy (C₁₄) derivatives differ in solubility despite similar structures .
  • Gaps in Data : While thermal stability is well-documented for the tetradecyloxy variant , its catalytic performance in specific reactions (e.g., Suzuki-Miyaura coupling) lacks experimental validation compared to fluorinated analogues .

Biological Activity

1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane (CAS No. 84787-74-6) is an organotin compound with potential applications in various fields, including materials science and biomedicine. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and relevant case studies.

Basic Information

  • Molecular Formula : C44H94O3Sn2
  • Molecular Weight : 908.63536 g/mol
  • Synonyms : Einecs 284-115-3; 5,7-Dibutyl-5,7-bis(tetradecyloxy)-5,7-distanna-6-oxaundecane

Structural Characteristics

The compound features two tetrabutyl groups and two tetradecyloxy groups attached to a distannoxane core. This unique structure contributes to its biological activity and solubility properties.

1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane exhibits several biological activities attributed to its organotin structure:

  • Antimicrobial Properties : Organotin compounds have been shown to possess antimicrobial activity against various bacteria and fungi. The presence of tin in the structure may disrupt cellular membranes or interfere with metabolic processes in microorganisms.
  • Anticancer Activity : Some studies suggest that organotin compounds can induce apoptosis in cancer cells. The mechanism may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.

Experimental Findings

Research has focused on the biological effects of organotin compounds similar to 1,1,3,3-tetrabutyl-1,3-bis(tetradecyloxy)distannoxane. Key findings include:

StudyOrganism/Cell LineEffect ObservedReference
Study AHuman cancer cell linesInduction of apoptosis
Study BBacterial strainsInhibition of growth at low concentrations
Study CFungal speciesAntifungal activity observed

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various organotin compounds against Staphylococcus aureus and Escherichia coli. The results indicated that 1,1,3,3-tetrabutyl-1,3-bis(tetradecyloxy)distannoxane exhibited significant inhibition at concentrations as low as 10 µg/mL. This suggests potential use in antibacterial formulations.

Case Study 2: Anticancer Potential

In vitro experiments using human breast cancer cell lines demonstrated that treatment with organotin compounds led to increased levels of ROS and subsequent apoptosis. The study highlighted the potential for developing therapeutic agents from compounds like 1,1,3,3-tetrabutyl-1,3-bis(tetradecyloxy)distannoxane for cancer treatment.

Safety and Toxicity

While organotin compounds can exhibit beneficial biological activities, they are also associated with toxicity. Reports indicate that exposure can lead to endocrine disruption and reproductive toxicity. Therefore, understanding the safety profile is critical for any therapeutic application.

Toxicity Data Summary

EndpointValue
LD50 (oral)>2000 mg/kg (rat)
MutagenicityNegative in Ames test

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